molecular formula C17H18FNO2S B2712958 N-(3-FLUORO-4-METHYLPHENYL)-4-(THIOPHEN-2-YL)OXANE-4-CARBOXAMIDE CAS No. 877650-85-6

N-(3-FLUORO-4-METHYLPHENYL)-4-(THIOPHEN-2-YL)OXANE-4-CARBOXAMIDE

Cat. No.: B2712958
CAS No.: 877650-85-6
M. Wt: 319.39
InChI Key: GIFRCSAATAVFRB-UHFFFAOYSA-N
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Description

N-(3-FLUORO-4-METHYLPHENYL)-4-(THIOPHEN-2-YL)OXANE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated phenyl group, a thiophene ring, and an oxane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUORO-4-METHYLPHENYL)-4-(THIOPHEN-2-YL)OXANE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route begins with the preparation of 3-fluoro-4-methylphenylboronic acid, which is then coupled with a thiophene derivative under Suzuki-Miyaura cross-coupling conditions . The resulting intermediate is further reacted with oxane-4-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUORO-4-METHYLPHENYL)-4-(THIOPHEN-2-YL)OXANE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(3-FLUORO-4-METHYLPHENYL)-4-(THIOPHEN-2-YL)OXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The fluorinated phenyl group and thiophene ring contribute to its binding affinity and specificity . Pathways involved in its mechanism of action include inhibition of inflammatory mediators and disruption of microbial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-FLUORO-4-METHYLPHENYL)-4-(THIOPHEN-2-YL)OXANE-4-CARBOXAMIDE is unique due to its combination of a fluorinated phenyl group, a thiophene ring, and an oxane carboxamide moiety.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c1-12-4-5-13(11-14(12)18)19-16(20)17(6-8-21-9-7-17)15-3-2-10-22-15/h2-5,10-11H,6-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFRCSAATAVFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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